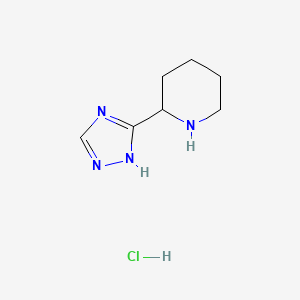
5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazides with diketones or their equivalents under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Biological Research: Used in studies related to enzyme inhibition and protein interactions.
Pharmaceutical Research: Explored for its potential use in drug development for various diseases.
Industrial Applications: Utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxyl group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
N-(4-hydroxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide: Lacks the fluorine atom, which may result in different biological activity and binding affinity.
5-Fluoro-1,3-dimethylpyrazole-4-sulfonamide: Lacks the hydroxyl group, which may affect its hydrogen bonding interactions and overall stability.
N-(4-hydroxyphenyl)-1,3-dimethylpyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical properties and biological activities.
Uniqueness
5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which contribute to its enhanced binding affinity, stability, and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
1855890-60-6 |
|---|---|
分子式 |
C11H12FN3O3S |
分子量 |
285.30 |
IUPAC名 |
5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H12FN3O3S/c1-7-10(11(12)15(2)13-7)19(17,18)14-8-3-5-9(16)6-4-8/h3-6,14,16H,1-2H3 |
InChIキー |
GJNAVOJYAUPLEJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1S(=O)(=O)NC2=CC=C(C=C2)O)F)C |
正規SMILES |
CC1=NN(C(=C1S(=O)(=O)NC2=CC=C(C=C2)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride](/img/structure/B1653400.png)
![Methyl 2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetate](/img/structure/B1653403.png)

![1-[3-(Dimethylamino)propyl]-4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile](/img/structure/B1653405.png)

![Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B1653408.png)

![Tert-butyl 4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperazine-1-carboxylate](/img/structure/B1653410.png)
